Cas no 947191-69-7 (2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester
- 2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester
- 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
- 6-(Cyclopropylmethoxy)pyridine-3-boronicacidpinacolester
- QEQNYJUPYICBCR-UHFFFAOYSA-N
- MB04796
- 2-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxa
- SCHEMBL1070364
- EN300-212595
- DS-17479
- 2-(Cyclopropylmethoxy)-5-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)pyridine
- 947191-69-7
- AKOS015949678
- J-506346
- 2-(CYCLOPROPYLMETHOXY)-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
- DTXSID90639888
- MFCD07781184
- FT-0733484
- (6-(CYCLOPROPYLMETHOXY)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- A850692
-
- MDL: MFCD07781184
- Inchi: 1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-8-13(17-9-12)18-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3
- InChI Key: QEQNYJUPYICBCR-UHFFFAOYSA-N
- SMILES: O1B(C2=CN=C(C=C2)OCC2CC2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 275.16900
- Monoisotopic Mass: 275.1692737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- Color/Form: No data available
- Density: 1.09
- Melting Point: No data available
- Boiling Point: 377.0±27.0 °C at 760 mmHg
- Flash Point: 181.8±23.7 °C
- Refractive Index: 1.513
- PSA: 40.58000
- LogP: 2.16960
- Sensitiveness: Air Sensitive
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Air Sensitive. Ambient temperatures.
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212637-250mg |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 250mg |
£35.00 | 2022-03-01 | |
| Fluorochem | 212637-1g |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 1g |
£101.00 | 2022-03-01 | |
| Fluorochem | 212637-5g |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 5g |
£406.00 | 2022-03-01 | |
| Alichem | A029188741-5g |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 5g |
$800.80 | 2023-08-31 | |
| Alichem | A029188741-10g |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 10g |
$875.50 | 2023-08-31 | |
| Alichem | A029188741-25g |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
947191-69-7 | 95% | 25g |
$1646.40 | 2023-08-31 | |
| TRC | C991608-100mg |
2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester |
947191-69-7 | 100mg |
$81.00 | 2023-05-18 | ||
| TRC | C991608-250mg |
2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester |
947191-69-7 | 250mg |
$155.00 | 2023-05-18 | ||
| TRC | C991608-500mg |
2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester |
947191-69-7 | 500mg |
$236.00 | 2023-05-18 | ||
| TRC | C991608-1g |
2-(Cyclopropylmethoxy)pyridine-5-boronic acid, pinacol ester |
947191-69-7 | 1g |
$333.00 | 2023-05-18 |
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Suppliers
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Research Brief on 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7)
2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7) is a boronic ester derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting signal transduction pathways. Recent studies have highlighted its utility in Suzuki-Miyaura cross-coupling reactions, a pivotal method for constructing carbon-carbon bonds in pharmaceutical synthesis.
The compound's structural features, including the cyclopropylmethoxy group and the dioxaborolane moiety, contribute to its stability and reactivity, making it a versatile building block in organic synthesis. Researchers have explored its applications in the design of novel inhibitors for tyrosine kinases, which are implicated in a range of cancers and inflammatory diseases. The boronic ester functionality is particularly valuable for its role in facilitating bioconjugation and prodrug strategies, enhancing the pharmacokinetic properties of potential drug candidates.
Recent publications have demonstrated the use of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of BTK (Bruton's tyrosine kinase) inhibitors, which are critical for treating B-cell malignancies. The compound's ability to undergo efficient cross-coupling reactions with aryl halides has enabled the rapid assembly of complex heterocyclic scaffolds, accelerating the discovery of new therapeutic agents. Additionally, its stability under physiological conditions makes it a promising candidate for in vivo studies.
Ongoing research is focused on optimizing the synthetic routes for this compound to improve yield and scalability, addressing challenges related to purification and storage. Advances in catalytic systems and reaction conditions have further enhanced its utility in large-scale pharmaceutical production. Furthermore, computational studies are being conducted to predict its reactivity and interactions with biological targets, providing insights for rational drug design.
In conclusion, 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 947191-69-7) represents a critical tool in modern medicinal chemistry, with broad applications in drug discovery and development. Its unique chemical properties and versatility underscore its importance in the synthesis of next-generation therapeutics. Future research will likely explore its potential in other areas, such as targeted drug delivery and diagnostic imaging, further expanding its impact on the field.
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